molecular formula C21H22O B14368645 2-(Benzyloxy)-6-tert-butylnaphthalene CAS No. 93245-51-3

2-(Benzyloxy)-6-tert-butylnaphthalene

Cat. No.: B14368645
CAS No.: 93245-51-3
M. Wt: 290.4 g/mol
InChI Key: XJTJSANMLNIMMQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-tert-butylnaphthalene is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the second position and a tert-butyl group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-tert-butylnaphthalene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: Reduction reactions can target the naphthalene ring or the benzyloxy group, leading to various reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(Benzyloxy)-6-tert-butylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-tert-butylnaphthalene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(Benzyloxy)naphthalene: Lacks the tert-butyl group, leading to different steric and electronic properties.

    6-tert-Butylnaphthalene:

    2-(Methoxy)-6-tert-butylnaphthalene: Features a methoxy group instead of a benzyloxy group, altering its chemical behavior.

Uniqueness: 2-(Benzyloxy)-6-tert-butylnaphthalene is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications, offering a balance of reactivity and stability.

Properties

CAS No.

93245-51-3

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

2-tert-butyl-6-phenylmethoxynaphthalene

InChI

InChI=1S/C21H22O/c1-21(2,3)19-11-9-18-14-20(12-10-17(18)13-19)22-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3

InChI Key

XJTJSANMLNIMMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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